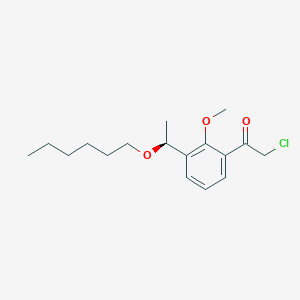
(S)-2-Chloro-1-(3-(1-(hexyloxy)ethyl)-2-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Chloro-1-(3-(1-(hexyloxy)ethyl)-2-methoxyphenyl)ethanone is an organic compound with a complex structure that includes a chloro group, a methoxy group, and a hexyloxy group
Preparation Methods
The synthesis of (S)-2-Chloro-1-(3-(1-(hexyloxy)ethyl)-2-methoxyphenyl)ethanone typically involves multiple steps. One common method is the Williamson Ether Synthesis, where an alkyl halide undergoes nucleophilic substitution by an alkoxide to form an ether . This reaction is often carried out under basic conditions using reagents like sodium hydride or potassium hydride. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(S)-2-Chloro-1-(3-(1-(hexyloxy)ethyl)-2-methoxyphenyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
(S)-2-Chloro-1-(3-(1-(hexyloxy)ethyl)-2-methoxyphenyl)ethanone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Mechanism of Action
The mechanism of action of (S)-2-Chloro-1-(3-(1-(hexyloxy)ethyl)-2-methoxyphenyl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and altering their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
(S)-2-Chloro-1-(3-(1-(hexyloxy)ethyl)-2-methoxyphenyl)ethanone can be compared with other similar compounds such as:
Ethanone, 1-(3-hydroxyphenyl): This compound has a similar structure but lacks the chloro and hexyloxy groups.
Polyhydroquinoline Schiff’s base derivatives: These compounds have different functional groups but may share similar biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C17H25ClO3 |
|---|---|
Molecular Weight |
312.8 g/mol |
IUPAC Name |
2-chloro-1-[3-[(1S)-1-hexoxyethyl]-2-methoxyphenyl]ethanone |
InChI |
InChI=1S/C17H25ClO3/c1-4-5-6-7-11-21-13(2)14-9-8-10-15(16(19)12-18)17(14)20-3/h8-10,13H,4-7,11-12H2,1-3H3/t13-/m0/s1 |
InChI Key |
CHTFJNXCDBIHRB-ZDUSSCGKSA-N |
Isomeric SMILES |
CCCCCCO[C@@H](C)C1=C(C(=CC=C1)C(=O)CCl)OC |
Canonical SMILES |
CCCCCCOC(C)C1=C(C(=CC=C1)C(=O)CCl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















